CID 45116804

Description

However, based on the methodologies and comparative frameworks outlined in the literature, its characterization would typically involve:

- Structural Analysis: Determination of molecular formula, stereochemistry, and functional groups via techniques such as NMR, LC-MS, or GC-MS (as applied to similar compounds in , and 18) .

- Synthetic Pathways: Documentation of reaction conditions, catalysts, and purification steps, analogous to protocols in and .

- Biological/Functional Roles: Potential classification as a substrate, inhibitor, or bioactive agent, inferred from structural analogs (e.g., bile acids, oscillatoxin derivatives) in and .

Properties

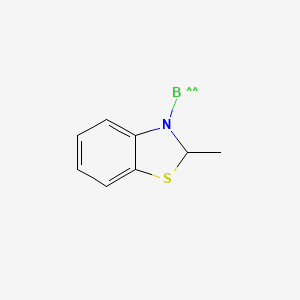

CAS No. |

112565-82-9 |

|---|---|

Molecular Formula |

C8H8BNS |

Molecular Weight |

161.029 |

IUPAC Name |

(2-methyl-2H-1,3-benzothiazol-3-yl)boron |

InChI |

InChI=1S/C8H8BNS/c1-6-10(9)7-4-2-3-5-8(7)11-6/h2-6H,1H3 |

InChI Key |

UTDRBWJYJSMOST-UHFFFAOYSA-N |

SMILES |

[B]N1C(SC2=CC=CC=C21)C |

Synonyms |

Benzothiazole, 3-boryl-2,3-dihydro-2-methyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 45116804 can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 45116804 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the boron atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles.

Scientific Research Applications

CID 45116804 has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of CID 45116804 involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison modeled after and , which analyze substrates, inhibitors, and toxin derivatives:

Table 1: Structural and Functional Comparison of CID 45116804 with Analogs

*Note: Data for this compound is speculative due to absence in evidence.

Key Findings from Comparative Studies

Structural Similarities :

- Compounds like taurocholic acid (CID 6675) and oscillatoxin derivatives (CID 101283546) share steroidal or polyketide backbones, suggesting this compound might belong to a class of natural products or synthetic analogs .

- Ginkgolic acid (CID 5469634) highlights the role of alkyl chains in enzyme inhibition, a feature that could guide hypothetical SAR studies for this compound .

Analytical Techniques: LC-ESI-MS and GC-MS are critical for differentiating isomers (e.g., ginsenosides in ) and quantifying CID content in mixtures () . Collision-induced dissociation (CID) in mass spectrometry aids in structural elucidation, as demonstrated in .

Biological Implications: Inhibitors like irbesartan (CID 3749) and betulin derivatives (CID 72326) emphasize the importance of hydrophobic interactions and hydrogen bonding in target binding .

Q & A

Basic Research Questions

Q. How to design experiments involving CID 45116804 while ensuring reproducibility?

- Methodology :

- Define clear objectives aligned with the compound’s properties (e.g., structural features, reactivity). Use control groups and standardized protocols to minimize variability .

- Follow guidelines for experimental sections in journals: detail synthesis steps, characterization methods (e.g., NMR, HPLC), and purity validation. For known compounds, cite prior protocols; for novel derivatives, provide full spectral data .

- Pre-register experimental designs on platforms like Open Science Framework to enhance transparency .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodology :

- Use databases like SciFinder and Web of Science with Boolean operators (e.g., "this compound AND synthesis") to retrieve relevant studies. Filter results by citation count to identify seminal works .

- Map trends using tools like VOSviewer to visualize research clusters (e.g., pharmacological applications, structural analogs). Prioritize peer-reviewed journals over preprints for reliability .

- Document search strategies in a PRISMA flowchart to track inclusion/exclusion criteria .

Q. How to formulate hypothesis-driven research questions about this compound?

- Methodology :

- Align questions with gaps identified in literature (e.g., "Does this compound exhibit pH-dependent solubility in aqueous environments?"). Ensure questions are specific, measurable, and testable .

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example, "How does this compound’s binding affinity compare to its analogs in enzyme inhibition assays?" .

Advanced Research Questions

Q. How to resolve contradictory data in studies investigating this compound’s bioactivity?

- Methodology :

- Perform meta-analysis using tools like RevMan to assess heterogeneity across studies. Evaluate variables such as assay conditions (e.g., temperature, cell lines) that may explain discrepancies .

- Validate findings via orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling). Cross-reference raw data from repositories like Zenodo to verify reproducibility .

- Apply Bayesian statistics to quantify uncertainty and refine predictive models .

Q. What computational approaches optimize synthesis protocols for this compound derivatives?

- Methodology :

- Use density functional theory (DFT) to predict reaction pathways and identify energy barriers. Pair with cheminformatics tools (e.g., RDKit) to screen feasible reaction conditions .

- Apply machine learning models trained on reaction databases (e.g., Reaxys) to recommend catalysts or solvents for yield improvement .

- Validate predictions with small-scale experiments and DOE (Design of Experiments) to optimize parameters .

Q. How to integrate multi-omics data in mechanistic studies of this compound?

- Methodology :

- Combine transcriptomic, proteomic, and metabolomic datasets using platforms like Galaxy or KNIME. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify affected biological processes .

- Use network pharmacology to map this compound’s targets onto protein-protein interaction networks. Validate hubs via CRISPR/Cas9 knockout models .

- Leverage FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and collaboration .

Data Presentation & Publication Guidelines

Q. How to structure a manuscript reporting this compound’s novel applications?

- Methodology :

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for sections like Methods, Results, and Supporting Information. Highlight reproducibility by including raw spectra and crystallographic data .

- Use IUPAC nomenclature consistently and avoid abbreviations. Reference chemical identifiers (e.g., InChIKey) for clarity .

- Preprint submissions should be disclosed during peer review to avoid duplication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.